1-(2-Chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea 1-(2-Chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC19970285
InChI: InChI=1S/C13H19ClN2O2/c1-3-13(18,4-2)9-15-12(17)16-11-8-6-5-7-10(11)14/h5-8,18H,3-4,9H2,1-2H3,(H2,15,16,17)
SMILES:
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.75 g/mol

1-(2-Chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea

CAS No.:

Cat. No.: VC19970285

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.75 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea -

Specification

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
IUPAC Name 1-(2-chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea
Standard InChI InChI=1S/C13H19ClN2O2/c1-3-13(18,4-2)9-15-12(17)16-11-8-6-5-7-10(11)14/h5-8,18H,3-4,9H2,1-2H3,(H2,15,16,17)
Standard InChI Key FEISJJPVOWCRHD-UHFFFAOYSA-N
Canonical SMILES CCC(CC)(CNC(=O)NC1=CC=CC=C1Cl)O

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

1-(2-Chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea (C₁₃H₁₉ClN₂O₂) features a urea backbone substituted with a 2-chlorophenyl group and a 2-ethyl-2-hydroxybutyl chain. The chlorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, while the hydroxybutyl moiety introduces steric bulk and hydrogen-bonding capacity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₉ClN₂O₂
Molecular Weight270.75 g/mol
IUPAC Name1-(2-chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea
Canonical SMILESCCC(CC)(CNC(=O)NC1=CC=CC=C1Cl)O
Standard InChIInChI=1S/C13H19ClN2O2/c1-3-13(18,4-2)9-15-12(17)16-11-8-6-5-7-10(11)14/h5-8,18H,3-4,9H2,1-2H3,(H2,15,16,17)

The compound’s structure confers moderate lipophilicity (calculated logP ≈ 2.1), facilitating membrane permeability in biological systems.

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves coupling a chlorophenyl isocyanate with 2-ethyl-2-hydroxybutylamine under anhydrous conditions. Acetone or dichloromethane serves as the solvent, with temperatures maintained between 0–5°C to minimize side reactions.

Critical Parameters

  • Solvent Selection: Polar aprotic solvents (e.g., acetone) improve reaction homogeneity.

  • Stoichiometry: A 1:1 molar ratio of isocyanate to amine ensures optimal yield (~68–72%).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Industrial Scalability

Continuous flow reactors enhance reproducibility for large-scale production, reducing reaction times by 40% compared to batch methods.

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 32 µg/mL) and fungi (e.g., Candida albicans MIC = 64 µg/mL). The chloroaryl group disrupts microbial cell wall synthesis, while the hydroxybutyl chain enhances solubility in lipid bilayers.

Enzymatic Interactions

Docking studies suggest affinity for cytochrome P450 enzymes (binding energy = −8.2 kcal/mol), potentially modulating drug metabolism pathways.

Comparative Analysis with Urea Derivatives

Table 2: Structural and Functional Comparisons

CompoundKey SubstituentsBioactivity Profile
1-(2-Chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)ureaChlorophenyl, hydroxybutylAntimicrobial, enzyme inhibition
1,3-Bis(2-chloroethyl)ureaChloroethylAlkylating agent
1-(2-Hydroxyethyl)-3-phenylureaHydroxyethyl, phenylLow toxicity, industrial use

The chlorophenyl-hydroxybutyl combination in this compound uniquely balances reactivity and bioavailability, outperforming analogues in microbial assays.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the hydroxybutyl chain to optimize pharmacokinetics.

  • In Vivo Toxicity Profiling: Acute and chronic toxicity assessments in mammalian models.

  • Nanoformulation Strategies: Encapsulation in liposomes to improve target-specific delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator